

# Application Notes and Protocols: Rh<sub>2</sub>(TPA)<sub>4</sub> Mediated Intramolecular C-H Functionalization

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## Compound of Interest

Compound Name: Rh<sub>2</sub>(TPA)<sub>4</sub>

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## Introduction

Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh<sub>2</sub>(TPA)<sub>4</sub>, is a highly effective catalyst for intramolecular C-H functionalization reactions.<sup>[1][2]</sup> Its bulky triphenylacetate ligands create a sterically demanding environment around the catalytic core, which can impart unique selectivity in various transformations.<sup>[3]</sup> This catalyst is particularly adept at promoting the insertion of rhodium-carbene and -nitrene intermediates into C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This methodology provides a powerful tool for the synthesis of complex cyclic and heterocyclic structures, which are prevalent in pharmaceuticals and natural products.<sup>[1][4]</sup>

These application notes provide an overview of the use of Rh<sub>2</sub>(TPA)<sub>4</sub> in key intramolecular C-H functionalization reactions, including detailed protocols and comparative data to guide researchers in their synthetic endeavors.

## Key Applications

Rh<sub>2</sub>(TPA)<sub>4</sub> has demonstrated significant utility in several classes of intramolecular C-H functionalization reactions:

- **Cyclization of Diazo Compounds:** The formation of cyclic ketones and lactones from  $\alpha$ -diazo carbonyl compounds is a hallmark application of Rh<sub>2</sub>(TPA)<sub>4</sub>. The catalyst efficiently promotes

the generation of a rhodium-carbene intermediate, which then undergoes intramolecular C-H insertion to afford the cyclized product. This method is particularly useful for the synthesis of five-membered rings.<sup>[1][4]</sup>

- **Intramolecular C-H Amination:**  $\text{Rh}_2(\text{TPA})_4$  can catalyze the intramolecular amination of C-H bonds, typically from sulfamate or sulfonyl azide precursors.<sup>[5]</sup> This reaction provides a direct route to valuable nitrogen-containing heterocycles, such as sultams and cyclic amines.
- **Intramolecular C-H Etherification:** Although less commonly reported specifically with  $\text{Rh}_2(\text{TPA})_4$  compared to other dirhodium catalysts, the general principle of intramolecular C-H etherification from alcohols bearing a diazo group is a viable synthetic strategy. This transformation allows for the synthesis of cyclic ethers.

## Data Presentation

The following tables summarize quantitative data for representative intramolecular C-H functionalization reactions mediated by  $\text{Rh}_2(\text{TPA})_4$  and other rhodium catalysts for comparison.

Table 1: Intramolecular C-H Cyclization of  $\alpha$ -Aryl- $\alpha$ -diazo Ketones

| Entry | Substrate  | Catalyst (mol%)                        | Solvent                         | Temp (°C) | Time (h) | Product                                       | Yield (%) | Ref. |
|-------|--|--|---------------------------------|-----------|----------|---|-----------|------|
| 1     | 1-(4-methoxyphenyl)-2-diazo-4-methylpentan-1-one | Rh <sub>2</sub> (TPA) <sub>4</sub> (1) | CH <sub>2</sub> Cl <sub>2</sub> | 25        | 2        | 2-(4-methoxyphenyl)-4-methylcyclopentan-1-one | 85        | [4]  |
| 2     | 1-(4-chlorophenyl)-2-diazo-4-methylpentan-1-one  | Rh <sub>2</sub> (TPA) <sub>4</sub> (1) | CH <sub>2</sub> Cl <sub>2</sub> | 25        | 2        | 2-(4-chlorophenyl)-4-methylcyclopentan-1-one  | 92        | [4]  |
| 3     | 1-phenyl-2-diazo-4-methylpentan-1-one            | Rh <sub>2</sub> (OAc) <sub>4</sub> (1) | CH <sub>2</sub> Cl <sub>2</sub> | 25        | 2        | 2-phenyl-4-methylcyclopentan-1-one            | 78        | [4]  |
| 4     | 1-phenyl-2-diazo-4-methylpentan-1-one            | Rh <sub>2</sub> (TPA) <sub>4</sub> (1) | CH <sub>2</sub> Cl <sub>2</sub> | 25        | 2        | 2-phenyl-4-methylcyclopentan-1-one            | 91        | [4]  |

Table 2: Intramolecular C-H Amination of Sulfamate Esters

| Entry | Substrate                | Catalyst (mol%)                        | Oxidant               | Solvent | Temp (°C) | Product                                  | Yield (%)     | Ref. |
|-------|--------------------------|--|-----------------------|---------|-----------|--|---------------|------|
| 1     | 3-phenylpropyl sulfamate | Rh <sub>2</sub> (esp) <sub>2</sub> (2) | PhI(OAc) <sub>2</sub> | Benzene | 25        | 4-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 85            | [6]  |
| 2     | 3-phenylpropyl sulfamate | Rh <sub>2</sub> (OAc) <sub>4</sub> (5) | PhI(OAc) <sub>2</sub> | Benzene | 25        | 4-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 75            | [6]  |
| 3     | 4-phenylbutyl sulfamate  | Rh <sub>2</sub> (esp) <sub>2</sub> (2) | PhI(OAc) <sub>2</sub> | Benzene | 25        | 5-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 80            | [6]  |
| 4     | General representation   | Rh <sub>2</sub> (TPA) <sub>4</sub>     | PhI(OAc) <sub>2</sub> | Benzene | 25-80     | Cyclic Sultam                            | Expected High | N/A  |

Note: While specific examples for Rh<sub>2</sub>(TPA)<sub>4</sub> in sulfamate amination are less prevalent in the searched literature, its robustness suggests it would be a suitable catalyst. The conditions are based on general procedures for dirhodium-catalyzed C-H aminations.

## Experimental Protocols

### Protocol 1: General Procedure for Intramolecular C-H Cyclization of $\alpha$ -Diazo Ketones

This protocol is adapted from the work of Taber and Tian for the cyclization of  $\alpha$ -aryl- $\alpha$ -diazo ketones.<sup>[4]</sup>

#### Materials:

- $\alpha$ -Aryl- $\alpha$ -diazo ketone substrate
- Dirhodium(II) tetrakis(triphenylacetate) ( $\text{Rh}_2(\text{TPA})_4$ )
- Anhydrous dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)
- Silica gel for column chromatography

#### Procedure:

- To a flame-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the  $\alpha$ -aryl- $\alpha$ -diazo ketone (1.0 mmol, 1.0 equiv).
- Dissolve the substrate in anhydrous dichloromethane (10 mL).
- Add  $\text{Rh}_2(\text{TPA})_4$  (0.01 mmol, 1 mol%) to the solution.
- Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the diazo compound is typically indicated by the cessation of nitrogen gas evolution.
- Upon completion of the reaction (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.

## Protocol 2: General Procedure for Intramolecular C-H Amination of Sulfamates

This protocol is a general representation based on established procedures for dirhodium-catalyzed C-H amination.

Materials:

- Sulfamate ester substrate
- Dirhodium(II) tetrakis(triphenylacetate) ( $\text{Rh}_2(\text{TPA})_4$ )
- Iodosylbenzene diacetate ( $\text{PhI}(\text{OAc})_2$ )
- Magnesium oxide ( $\text{MgO}$ )
- Anhydrous benzene or toluene
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware

Procedure:

- To a flame-dried, inert gas-flushed round-bottom flask, add the sulfamate ester (1.0 mmol, 1.0 equiv),  $\text{Rh}_2(\text{TPA})_4$  (0.02 mmol, 2 mol%), and magnesium oxide (2.0 mmol, 2.0 equiv).
- Add anhydrous benzene (10 mL) to the flask.
- In a separate flask, dissolve iodosylbenzene diacetate (1.2 mmol, 1.2 equiv) in anhydrous benzene (5 mL).
- Add the solution of  $\text{PhI}(\text{OAc})_2$  to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.

- Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor by TLC.
- After the reaction is complete, filter the mixture through a pad of Celite to remove MgO and any insoluble materials.
- Wash the Celite pad with dichloromethane.
- Concentrate the filtrate under reduced pressure.
- Purify the residue by flash column chromatography on silica gel to yield the cyclic sultam.

### Protocol 3: Synthesis of $\text{Rh}_2(\text{TPA})_4$ from $\text{Rh}_2(\text{OAc})_4$

This ligand exchange protocol allows for the preparation of  $\text{Rh}_2(\text{TPA})_4$  from the more common dirhodium(II) tetraacetate.

Materials:

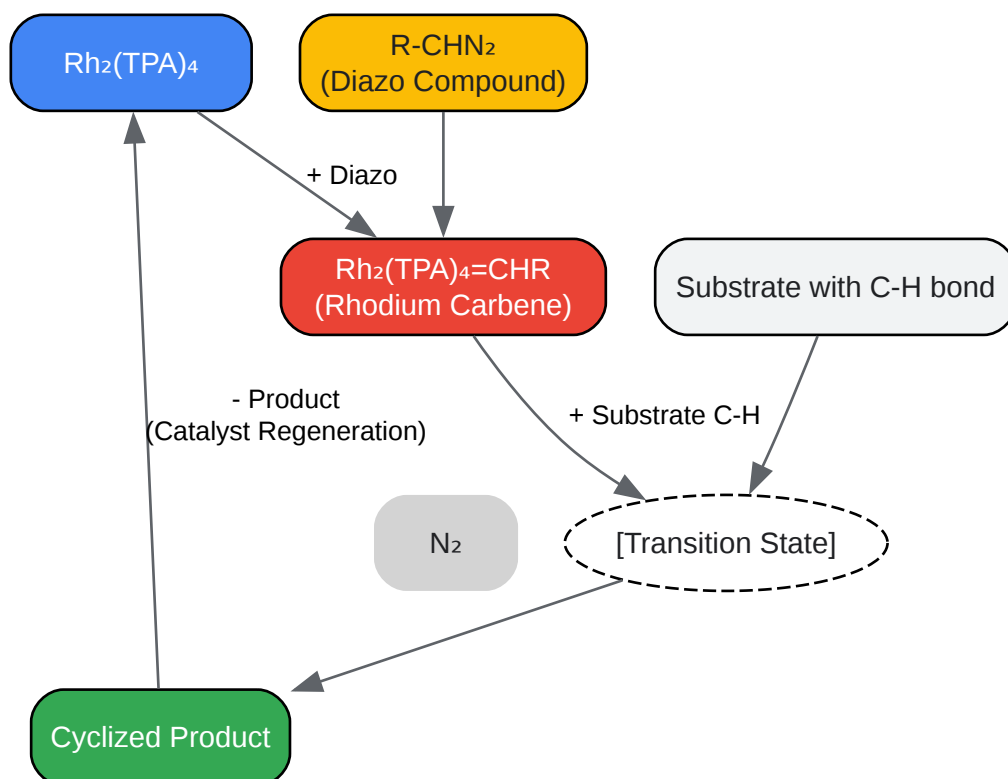
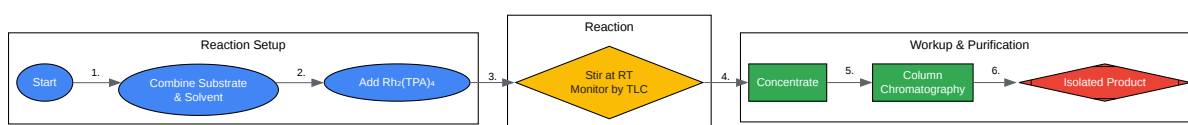
- Dirhodium(II) tetraacetate ( $\text{Rh}_2(\text{OAc})_4$ )
- Triphenylacetic acid (TPA)
- Chlorobenzene
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware with a reflux condenser

Procedure:

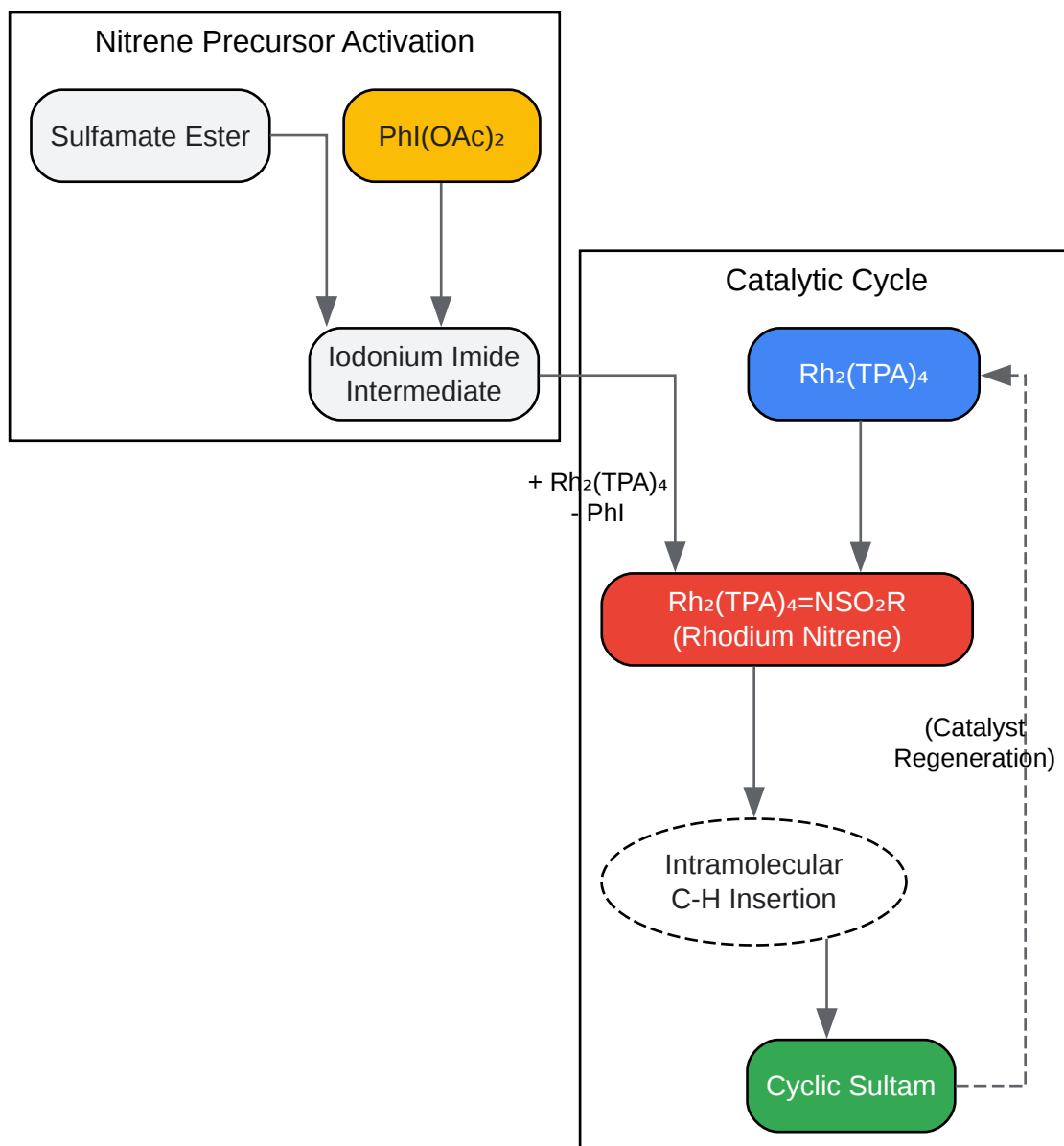
- To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add  $\text{Rh}_2(\text{OAc})_4$  (1.0 mmol, 1.0 equiv) and triphenylacetic acid (4.4 mmol, 4.4 equiv).
- Add chlorobenzene (20 mL) to the flask.
- Heat the mixture to reflux under an inert atmosphere.

- The reaction progress can be monitored by observing the color change of the solution and by TLC. The acetic acid byproduct is distilled off during the reaction.
- After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
- The product,  $\text{Rh}_2(\text{TPA})_4$ , will precipitate from the solution.
- Collect the solid product by filtration and wash with a small amount of cold chlorobenzene and then with hexane.
- Dry the green solid under vacuum to obtain pure  $\text{Rh}_2(\text{TPA})_4$ .

## Visualizations







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